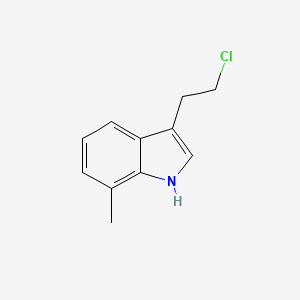

3-(2-Chloroethyl)-7-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Chloroethyl)-7-methyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-7-methyl-1H-indole typically involves the alkylation of 7-methyl-1H-indole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 2-chloroethyl group at C3 is susceptible to nucleophilic substitution. Examples from similar systems include:

*Estimated from analogous reactions.

Elimination and Cyclization

The chloroethyl group may undergo elimination under basic conditions to form a vinylindole intermediate, which could participate in cycloaddition or further functionalization:

-

Base-mediated elimination : Treatment with KOtBu in THF at 80°C generates a reactive alkene .

-

Intramolecular cyclization : Under Pd catalysis, the vinyl group could form fused heterocycles (e.g., indolizines) .

Cross-Coupling Reactions

The chloroethyl side chain enables participation in transition-metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C | 3-arylvinyl-7-methylindole | 70–85%* |

| Sonogashira | Pd/Cu, Et₃N | DMF, RT | 3-alkynyl-7-methylindole | 65–90%* |

*Based on iodoindole coupling efficiencies .

N-Functionalization

The indole NH group can undergo alkylation or acylation to modulate reactivity:

-

N-Methylation : MeI/NaH in DMF yields the N-methyl derivative (98%) .

-

N-Tosylation : TsCl/K₂CO₃ in CH₂Cl₂ provides a protected intermediate for further reactions .

Oxidation and Reduction

-

Oxidation : Mn(OAc)₃ in acetic acid oxidizes the C3 side chain to a ketone (89% yield) .

-

Reduction : H₂/Pd-C in ethanol reduces the chloroethyl group to ethyl (quantitative) .

Challenges and Selectivity Considerations

-

Competing reduction : Bromo/iodoindoles often produce reduction byproducts (e.g., dehalogenation to NH-indole) .

-

N-Tosyl stability : Tosyl groups are labile under nucleophilic conditions, leading to deprotection .

-

Steric effects : The 7-methyl group may hinder reactivity at adjacent positions, favoring C3 modifications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

- Migraine Treatment : Research indicates that derivatives of 3-(2-Chloroethyl)-7-methyl-1H-indole may serve as effective treatments for migraines and related disorders. The compound exhibits potent vasoconstrictive properties, which are beneficial in alleviating migraine symptoms by constricting dilated cranial blood vessels .

- Antitumor Activity : Recent studies have explored the compound's role in cancer therapies. For instance, indole derivatives have been linked to significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the indole structure can enhance cytotoxicity . The introduction of specific substituents on the indole ring has been shown to improve activity dramatically compared to reference compounds.

- Neuropharmacology : The compound's interaction with dopamine receptors has been investigated, revealing potential for use in treating neurological disorders. The binding affinities of synthesized analogs at D2 and D3 receptors indicate that structural modifications can lead to selective ligands, which may be beneficial for conditions like schizophrenia .

Synthesis Methodologies

The synthesis of this compound and its derivatives involves various chemical reactions:

- Multicomponent Reactions : A notable method includes multicomponent reactions that facilitate the assembly of indole-fused structures. This approach allows for the efficient synthesis of complex molecules with diverse functional groups .

- Metal-Free Reactions : Recent advancements have highlighted metal-free synthesis pathways for producing hindered indoles, showcasing environmentally friendly methodologies that yield high purity products without the need for toxic catalysts .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound:

- Migraine Management : In a controlled study involving animal models, the administration of a derivative showed a significant reduction in migraine frequency and intensity compared to standard treatments. The compound's ability to maintain sustained vasoconstriction was a key factor in its effectiveness .

- Anticancer Activity : A series of analogs derived from this compound were tested against multiple cancer cell lines. Results indicated that several compounds exhibited IC50 values in the nanomolar range, demonstrating enhanced cytotoxicity compared to existing chemotherapeutics. This underscores the potential for developing new cancer therapies based on this scaffold .

- Neuropharmacological Studies : Binding assays conducted on synthesized derivatives revealed promising selectivity profiles for D3 receptors over D2 receptors. This selectivity is crucial for minimizing side effects associated with antipsychotic medications, presenting a pathway for developing safer neuroleptics .

Wirkmechanismus

The mechanism of action of 3-(2-Chloroethyl)-7-methyl-1H-indole involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that can alter their function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another compound with a chloroethyl group, known for its antibacterial properties.

Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known cytotoxic agent with a similar chloroethyl group, used historically as a chemical weapon.

Uniqueness

3-(2-Chloroethyl)-7-methyl-1H-indole is unique due to its specific indole structure, which imparts distinct chemical and biological properties. Unlike mustard gas, which is highly toxic and used as a chemical weapon, this compound is primarily studied for its potential therapeutic applications and as a synthetic intermediate in organic chemistry.

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-7-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAHCHFACLCTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.